molecular formula C14H17NO B14596480 N-cyclopentyl-3-phenylprop-2-enamide CAS No. 59831-97-9

N-cyclopentyl-3-phenylprop-2-enamide

Cat. No.: B14596480
CAS No.: 59831-97-9
M. Wt: 215.29 g/mol
InChI Key: PHBMWWQRXLSNDW-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-phenylprop-2-enamide is an α,β-unsaturated amide characterized by a cyclopentyl group attached to the amide nitrogen and a phenyl substituent at the β-position of the propenamide backbone. Enamides of this class are typically studied for their electronic, spectroscopic, and supramolecular characteristics, which are influenced by substituent effects on hydrogen bonding, conjugation, and steric interactions .

Properties

CAS No.

59831-97-9

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

N-cyclopentyl-3-phenylprop-2-enamide

InChI

InChI=1S/C14H17NO/c16-14(15-13-8-4-5-9-13)11-10-12-6-2-1-3-7-12/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,15,16)

InChI Key

PHBMWWQRXLSNDW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-phenylprop-2-enamide can be achieved through several methods. One common approach involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of enamide synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bond into a single bond, altering the compound’s properties.

    Substitution: The amide group can participate in substitution reactions, where different substituents replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated amides.

Scientific Research Applications

N-cyclopentyl-3-phenylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-phenylprop-2-enamide involves its interaction with molecular targets and pathways. For instance, similar compounds have been shown to inhibit the activation of transcription factor NF-κB, which plays a crucial role in inflammation . The compound may also interact with other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural attributes of N-cyclopentyl-3-phenylprop-2-enamide with its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) N-Substituent β-Substituent Key Functional Groups
This compound C₁₄H₁₇NO 215.29 (calc.) Cyclopentyl Phenyl α,β-unsaturated amide
(2E)-3-(1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide C₁₆H₁₃NO₃ 267.28 Phenyl 1,3-Benzodioxol-5-yl Benzodioxole, enamide
N-(3-chloro-4-fluorophenyl)-3-[4-(isobutyl)phenyl]prop-2-enamide C₁₉H₁₉ClFNO 331.81 3-Chloro-4-fluorophenyl 4-Isobutylphenyl Halogen, branched alkyl
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Phenyl Chlorophthalimide Imide, chloro substituent

Key Observations:

  • Substituent Effects: The cyclopentyl group in the target compound introduces steric bulk compared to aromatic N-substituents (e.g., phenyl or halophenyl groups). This may reduce hydrogen-bonding efficiency but enhance lipophilicity .
  • Electronic Properties: The benzodioxol group in ’s compound provides electron-donating effects, altering conjugation in the enamide system, whereas halogen substituents () increase electrophilicity .

Spectroscopic and Computational Analysis

Vibrational Modes and Hyperpolarizability:

  • The benzodioxol-containing enamide () exhibits distinct FTIR/FT-Raman peaks at 1685 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C stretch), with a first-order hyperpolarizability (β₀) of 1.23 × 10⁻³⁰ esu, indicating moderate nonlinear optical activity .

HOMO-LUMO Gaps:

  • The HOMO-LUMO energy gap for the benzodioxol derivative is 4.12 eV, suggesting stability against electrophilic attack . Cyclopentyl substitution may widen this gap due to reduced conjugation, though computational validation is needed.

Hydrogen Bonding and Crystallography

  • Amides generally form strong N–H···O hydrogen bonds, as described by Etter’s graph set analysis (). For example, the benzodioxol enamide forms a C(4) chain motif via N–H···O interactions, stabilizing its crystal lattice .
  • Bulky N-substituents (e.g., cyclopentyl) may disrupt such networks, leading to polymorphic variations or reduced crystallinity compared to phenyl or halophenyl analogs .

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for preparing N-cyclopentyl-3-phenylprop-2-enamide, and how can reaction yields be maximized? A: A common approach involves coupling 3-phenylprop-2-enoic acid derivatives with cyclopentylamine via amidation. For example, activation of the carboxylic acid using EDCl/HOBt or DCC in anhydrous DCM under nitrogen can minimize side reactions. Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:acid), controlled temperature (0–5°C during activation, room temperature for coupling), and inert conditions to prevent hydrolysis. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typical. Monitoring by TLC or LC-MS ensures intermediate stability .

Advanced Synthesis

Q: How can stereochemical control be achieved during the synthesis of this compound, particularly for (E)- and (Z)-isomers? A: Stereoselective synthesis requires judicious choice of coupling reagents and solvents. For (E)-isomer predominance, use bulky bases like DBU in THF to stabilize the transition state. For (Z)-isomers, polar aprotic solvents (DMF) with mild bases (NaHCO₃) may favor cisoid intermediates. Characterization of isomers via NOESY NMR or X-ray crystallography (using SHELXL ) is critical. Dynamic kinetic resolution strategies, such as chiral catalysts, can further enhance enantiomeric excess .

Basic Characterization

Q: Which spectroscopic and chromatographic methods are essential for characterizing this compound? A: Key methods include:

  • 1H/13C NMR : To confirm amide bond formation (δ ~6.5–8.0 ppm for aromatic protons, δ ~165–175 ppm for carbonyl carbons).
  • IR Spectroscopy : Detection of amide C=O stretches (~1640–1680 cm⁻¹).
  • HPLC-MS : For purity assessment and molecular ion verification.
  • Melting Point Analysis : To compare with literature values (if available).
    Cross-validate data with computational tools (e.g., NIST Chemistry WebBook ) to resolve ambiguities .

Advanced Characterization

Q: How can researchers resolve contradictions between spectroscopic data and predicted molecular structures? A: Contradictions often arise from dynamic effects (e.g., rotamers) or crystal packing. Strategies include:

  • Variable-Temperature NMR : To identify conformational exchange.
  • X-ray Crystallography : Use SHELX or OLEX2 for structure refinement. ORTEP-III can visualize thermal ellipsoids to assess positional uncertainty.
  • DFT Calculations : Compare experimental NMR/IR with simulated spectra (Gaussian or ORCA software).
    Document systematic errors (e.g., solvent peaks, impurities) and repeat experiments under controlled conditions .

Crystallography & Structural Analysis

Q: What methodologies are recommended for determining the crystal structure of this compound? A:

  • Data Collection : Use high-resolution single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution : Employ SHELXD for phase problem resolution.
  • Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters.
  • Visualization : ORTEP-3 for graphical representation of thermal motion and hydrogen bonding networks.
    Validate the final structure using CCDC deposition tools to ensure compliance with IUCr standards .

Hydrogen Bonding & Supramolecular Assembly

Q: How can graph set analysis be applied to interpret hydrogen bonding patterns in this compound crystals? A: Graph set analysis (GSA) categorizes hydrogen bonds into motifs (e.g., chains, rings). For this compound:

Identify donor (N–H) and acceptor (C=O) groups.

Assign descriptors (e.g., D (2) for a two-membered ring).

Use software like Mercury (CCDC) to generate adjacency matrices.
This approach reveals how H-bonding directs crystal packing, aiding in polymorphism studies .

Biological Activity Profiling

Q: What experimental designs are suitable for evaluating the enzyme inhibition potential of this compound? A:

  • In Vitro Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure protease inhibition (IC₅₀).
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM.
  • Control Experiments : Include positive controls (e.g., E-64 for cysteine proteases) and vehicle-only samples.
  • Data Analysis : Fit data to Hill equations using GraphPad Prism. Secondary validation via SPR or ITC quantifies binding affinity .

Safety & Handling

Q: What precautions are necessary for handling and storing this compound in a research setting? A:

  • Storage : -20°C in airtight, light-resistant containers under argon.
  • Handling : Use PPE (nitrile gloves, lab coat) and fume hoods to avoid inhalation/contact (S24/25 ).
  • Decomposition : Monitor for amide hydrolysis products (e.g., cyclopentylamine) via GC-MS if exposed to moisture .

Data Analysis & Interpretation

Q: How should researchers address discrepancies between experimental data and computational predictions for this compound? A:

  • Error Source Identification : Check force field parameters (e.g., GAFF vs. OPLS) in MD simulations.
  • Experimental Replication : Repeat assays with purified batches to exclude impurity effects.
  • Meta-Analysis : Compare with structurally analogous compounds (e.g., N-acetyl norfentanyl ) to identify trends.
    Document all variables (solvent, temperature) to refine computational models .

Advanced Computational Modeling

Q: What strategies improve the accuracy of docking studies for this compound with biological targets? A:

  • Ligand Preparation : Optimize geometry using Gaussian09 (B3LYP/6-31G*).
  • Receptor Flexibility : Implement induced-fit docking (Schrödinger Suite).
  • Scoring Functions : Compare Glide SP, AutoDock Vina, and MM-GBSA for consensus scoring.
  • Validation : Cross-check with mutagenesis data or SAR studies from related enamide derivatives .

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